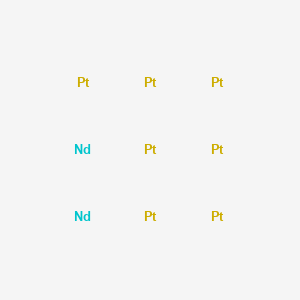
Neodymium--platinum (2/7)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neodymium-platinum (2/7) is a compound formed by the combination of neodymium and platinum in a specific stoichiometric ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of neodymium-platinum (2/7) typically involves the reaction of neodymium and platinum precursors under controlled conditions. One common method is the co-precipitation technique, where neodymium and platinum salts are dissolved in a suitable solvent and then precipitated by adding a reducing agent. The resulting precipitate is then calcined to obtain the desired compound.
Industrial Production Methods
Industrial production of neodymium-platinum (2/7) may involve high-temperature solid-state reactions or chemical vapor deposition techniques. These methods ensure the formation of a pure and homogeneous compound, which is essential for its applications in advanced technologies.
Chemical Reactions Analysis
Types of Reactions
Neodymium-platinum (2/7) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Neodymium-platinum (2/7) can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents.
Substitution: Substitution reactions may involve the replacement of neodymium or platinum atoms with other elements or compounds under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of neodymium oxide and platinum oxide, while reduction may yield metallic neodymium and platinum.
Scientific Research Applications
Neodymium-platinum (2/7) has a wide range of scientific research applications due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Research is being conducted on its potential use in biological systems, particularly in the development of new diagnostic and therapeutic agents.
Medicine: Neodymium-platinum (2/7) is being explored for its potential use in cancer treatment, particularly in targeted drug delivery systems.
Industry: The compound is used in the production of advanced materials, including high-performance magnets and electronic components.
Mechanism of Action
The mechanism of action of neodymium-platinum (2/7) involves its interaction with specific molecular targets and pathways. In catalytic applications, the compound facilitates the activation and transformation of reactants through its unique electronic and structural properties. In biological systems, it may interact with cellular components, leading to specific therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Neodymium oxide (Nd2O3)
- Platinum oxide (PtO2)
- Neodymium chloride (NdCl3)
- Platinum chloride (PtCl2)
Uniqueness
Neodymium-platinum (2/7) is unique due to its specific stoichiometric ratio and the synergistic properties of neodymium and platinum
Properties
CAS No. |
66273-44-7 |
|---|---|
Molecular Formula |
Nd2Pt7 |
Molecular Weight |
1654.1 g/mol |
IUPAC Name |
neodymium;platinum |
InChI |
InChI=1S/2Nd.7Pt |
InChI Key |
ZUTIQXFXDUNNHF-UHFFFAOYSA-N |
Canonical SMILES |
[Nd].[Nd].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


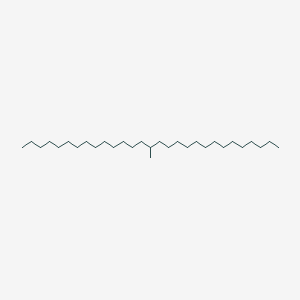
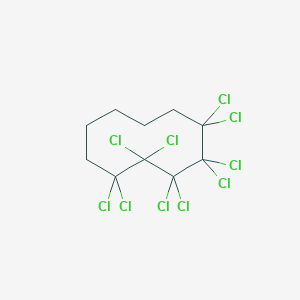
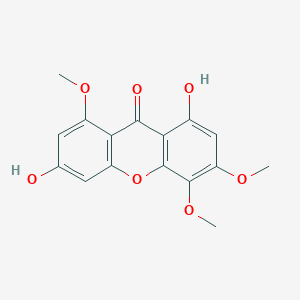
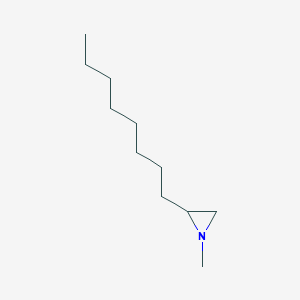
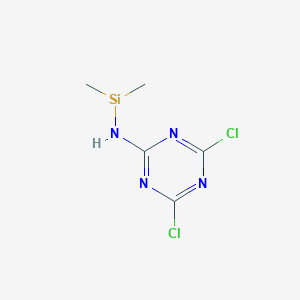

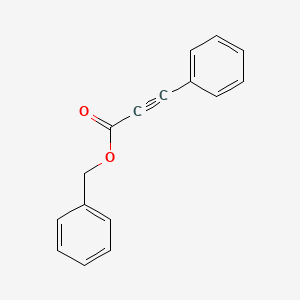
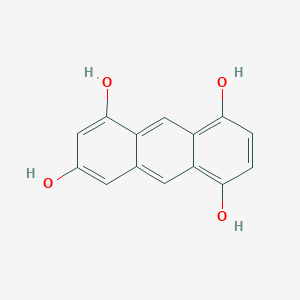
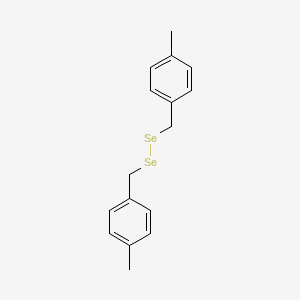
![Bis[(2-butylphenyl)methyl] benzene-1,2-dicarboxylate](/img/structure/B14484828.png)
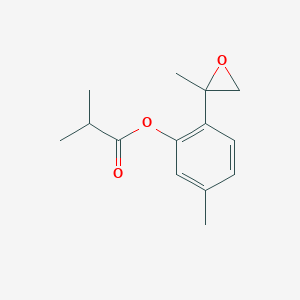
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-N-phenylhexanamide](/img/structure/B14484843.png)


